4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available .Scientific Research Applications
Specific Scientific Field
The compound “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” is used in the field of Medicinal Chemistry .
Summary of the Application
The compound is used in the synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . These new compounds are tested for their binding affinity against 5-HT1A receptor .
Methods of Application or Experimental Procedures
The compound is synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
Results or Outcomes
The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
Future Directions
While specific future directions for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available, research into similar compounds often focuses on their potential therapeutic applications. For instance, a chalcone analogue has been predicted to have cytotoxic activity against breast cancer and can potentially be developed as an anticancer agent .
properties
IUPAC Name |
4-(2-methoxyphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAVWNGAFFCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352752 | |
Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
CAS RN |
93209-95-1 | |
Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93209-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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